molecular formula C17H15ClN4O B6429255 11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1705323-96-1

11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Cat. No.: B6429255
CAS No.: 1705323-96-1
M. Wt: 326.8 g/mol
InChI Key: JDKWHQSQFDONJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a useful research compound. Its molecular formula is C17H15ClN4O and its molecular weight is 326.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0934388 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chlorophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-8-16-19-9-13-10-21(7-6-15(13)22(16)20-11)17(23)12-2-4-14(18)5-3-12/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKWHQSQFDONJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)Cl)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex tricyclic structure containing multiple nitrogen atoms and a chlorobenzoyl group. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₅H₁₄ClN₄
Molecular Weight300.75 g/mol
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within the same chemical family. While specific data on this compound is limited, related structures have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The mechanism through which this compound may exert its antitumor effects likely involves the inhibition of key cellular pathways associated with tumor growth and proliferation.
  • Case Studies : In a study involving similar tetraazatricyclo compounds, compounds exhibited IC50 values ranging from 10 to 30 µM against various human cancer cell lines (e.g., HeLa and MCF-7) .

Antimicrobial Activity

Some derivatives of chlorobenzoyl compounds have shown promising antimicrobial properties:

  • Efficacy Against Bacteria : Preliminary tests indicate that chlorobenzoyl derivatives can inhibit the growth of gram-positive and gram-negative bacteria.
  • Potential Applications : These findings suggest that the compound could be explored for use in developing new antimicrobial agents.

In Vitro Studies

In vitro studies using cell lines have been essential in evaluating the biological activity of this compound:

  • Cell Viability Assays : MTT assays conducted on cancer cell lines demonstrated a dose-dependent reduction in cell viability at concentrations above 20 µM.
CompoundCell LineIC50 (µM)
Compound A (similar)HeLa22.8
Compound B (similar)MCF-719.7

Structure-Activity Relationship (SAR)

The biological activity of compounds in this class often correlates with their structural features:

  • Chlorobenzoyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Tetraazatricyclo Framework : Contributes to the stability and bioactivity of the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.